molecular formula C10H11Cl3N2O B2582977 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride CAS No. 66233-86-1

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride

Cat. No.: B2582977
CAS No.: 66233-86-1
M. Wt: 281.56
InChI Key: RPQRZEDKTZLEEN-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an aminomethyl group and a chlorine atom attached to the quinoline ring, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

Scientific Research Applications

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form complexes with metal ions is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar properties but lacking the aminomethyl and chlorine groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness

7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its ability to form stable complexes with metal ions, while the chlorine atom increases its reactivity in substitution reactions. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-(aminomethyl)-5-chloroquinolin-8-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.2ClH/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9;;/h1-4,14H,5,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQRZEDKTZLEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66233-86-1
Record name 7-(aminomethyl)-5-chloroquinolin-8-ol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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